N-(octahydro-2H-quinolizin-1-ylmethyl)-4-(2-oxo-2H-chromen-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-4-(2-OXO-2H-CHROMEN-3-YL)BENZAMIDE is a complex organic compound that features a quinolizidine ring system and a chromenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-4-(2-OXO-2H-CHROMEN-3-YL)BENZAMIDE typically involves multiple steps:
Formation of the Quinolizidine Ring: The quinolizidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a piperidine derivative.
Attachment of the Chromenyl Group: The chromenyl group can be introduced via a Friedel-Crafts acylation reaction using a chromenone derivative.
Coupling Reaction: The final step involves coupling the quinolizidine and chromenyl intermediates through a suitable linker, often using a reductive amination reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-4-(2-OXO-2H-CHROMEN-3-YL)BENZAMIDE can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the quinolizidine ring or the chromenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-4-(2-OXO-2H-CHROMEN-3-YL)BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique properties make it a candidate for the development of new materials with specific functionalities.
Wirkmechanismus
The mechanism of action of N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-4-(2-OXO-2H-CHROMEN-3-YL)BENZAMIDE involves interaction with specific molecular targets. The quinolizidine ring may interact with biological receptors, while the chromenyl group could participate in electron transfer processes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(OCTAHYDRO-QUINOLIZIN-1-YL)METHYL]-4-(2-OXO-2H-CHROMEN-3-YL)BENZAMIDE
- N-[(OCTAHYDRO-QUINOLIZIN-1-YL)METHYL]-4-(2-OXO-2H-CHROMEN-3-YL)BUTANAMIDE
- N-[(OCTAHYDRO-QUINOLIZIN-1-YL)METHYL]-4-(2-OXO-2H-CHROMEN-3-YL)PENTANAMIDE
Uniqueness
N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-4-(2-OXO-2H-CHROMEN-3-YL)BENZAMIDE is unique due to its specific combination of the quinolizidine ring and chromenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C26H28N2O3 |
---|---|
Molekulargewicht |
416.5 g/mol |
IUPAC-Name |
N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)-4-(2-oxochromen-3-yl)benzamide |
InChI |
InChI=1S/C26H28N2O3/c29-25(27-17-21-7-5-15-28-14-4-3-8-23(21)28)19-12-10-18(11-13-19)22-16-20-6-1-2-9-24(20)31-26(22)30/h1-2,6,9-13,16,21,23H,3-5,7-8,14-15,17H2,(H,27,29) |
InChI-Schlüssel |
IFBCSZDQJPTZEC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN2CCCC(C2C1)CNC(=O)C3=CC=C(C=C3)C4=CC5=CC=CC=C5OC4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.